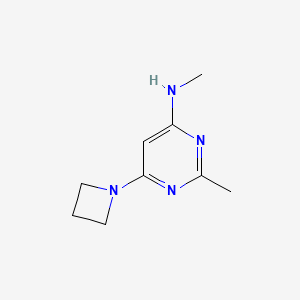

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-7-11-8(10-2)6-9(12-7)13-4-3-5-13/h6H,3-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHUVQBHFBFNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine are currently under investigation.

Mode of Action

The compound likely interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will significantly impact the compound’s bioavailability and therapeutic potential.

Biochemical Analysis

Biochemical Properties

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including glutathione S-transferases, which catalyze the formation of glutathione-conjugated metabolites. These interactions are crucial for the compound’s role in detoxification processes and cellular defense mechanisms. Additionally, this compound has been observed to bind to specific proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of phosphoinositide-3 kinase signaling, which is involved in cell survival, proliferation, differentiation, and apoptosis. By affecting these pathways, this compound can alter cellular functions and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by glutathione S-transferases. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution to various cellular compartments. The localization and accumulation of this compound within cells can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play essential roles in directing this compound to these compartments, where it can exert its biological effects.

Biological Activity

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol, this compound is primarily being studied for its interactions with various biological targets and its effects on cellular processes.

The mechanism of action of this compound involves several biochemical interactions. It is believed to interact with enzymes and proteins, influencing cellular signaling pathways and gene expression. Notably, it has shown the ability to modulate the activity of phosphoinositide-3 kinase signaling pathways, which are crucial for cell survival and proliferation.

Target Interaction

Current research indicates that the compound targets various enzymes, including glutathione S-transferases, leading to the formation of glutathione-conjugated metabolites. This interaction is significant in detoxification processes within cells.

Pharmacokinetics

The pharmacokinetic properties of this compound—absorption, distribution, metabolism, and excretion (ADME)—are still under investigation. Preliminary studies suggest that it exhibits a favorable stability profile under controlled conditions, although degradation products may exhibit distinct biological activities.

Cellular Effects

Research has demonstrated that this compound can influence various cellular processes:

- Cell Signaling : It modulates signaling pathways critical for cell survival and apoptosis.

- Gene Expression : The compound affects gene expression patterns, potentially altering cellular responses to stressors.

Dosage Effects

In animal models, the biological effects of this compound vary significantly with dosage:

- Therapeutic Effects : At lower doses, it has been observed to exhibit anti-inflammatory and anti-cancer properties.

- Toxicity : Higher doses may lead to cytotoxic effects, necessitating careful dosage control in therapeutic applications.

Case Studies

Several studies have evaluated the biological activity of similar compounds in the azetidine class. For instance:

- Anti-Cancer Activity : A study involving azetidinone derivatives showed significant antiproliferative effects against various cancer cell lines (A549, HepG2, MCF-7) with IC50 values indicating potent activity compared to standard treatments .

- Anti-inflammatory Effects : Another study highlighted the ability of azetidinone compounds to reduce pro-inflammatory markers in macrophage models, suggesting potential use in inflammatory diseases .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine, can serve as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are critical regulators of the cell cycle and are validated targets for anticancer therapies. A study demonstrated that certain pyrimidine derivatives exhibited significant selectivity and potency against these kinases, leading to marked inhibition of tumor growth in preclinical models of acute myeloid leukemia .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various studies have synthesized related pyrimidine derivatives that displayed effective antibacterial and antifungal activities. The mechanisms often involve the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antiviral Activity

Recent findings suggest that modifications to the structure of pyrimidine derivatives can enhance their antiviral efficacy. For instance, compounds similar to this compound have been evaluated as neuraminidase inhibitors against influenza viruses. These studies demonstrated that specific structural features could significantly improve the binding affinity to viral targets, suggesting potential for development as antiviral agents .

Case Study 1: Anticancer Inhibition

In a preclinical study focusing on acute myeloid leukemia, a derivative of this compound was administered to mouse xenografts. The results showed a significant reduction in tumor size without adverse effects on body weight or clinical toxicity, indicating its potential as a safe therapeutic candidate .

Case Study 2: Antiviral Efficacy

Another study explored the antiviral properties of a series of pyrimidine derivatives against various strains of influenza virus. The compound demonstrated enhanced activity compared to traditional antiviral agents like oseltamivir, highlighting its potential as a broad-spectrum antiviral therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Azetidinyl vs. Piperidinyl/Piperazinyl Groups

- 6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (): Replaces azetidine with a bulkier 4-ethylpiperazine group. Piperazine’s six-membered ring offers greater flexibility, which may reduce target selectivity compared to the constrained azetidine .

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Piperidine (six-membered ring) at the 6-position and a methyl group at the 4-position. Larger ring size may reduce metabolic stability due to increased susceptibility to oxidation.

Chloro and Sulfinyl Derivatives

Physicochemical and Pharmacokinetic Properties

| Property | 6-(Azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine | 6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |

|---|---|---|---|

| Ring Size | 4-membered (azetidine) | 6-membered (piperazine) | 6-membered (piperidine) |

| Polarity | Moderate (azetidine + dimethylamine) | High (piperazine + ethyl group) | Moderate (piperidine + methyl) |

| Metabolic Stability | High (rigid azetidine resists oxidation) | Moderate (piperazine prone to N-oxidation) | Low (piperidine susceptible to oxidation) |

| Solubility | Moderate | High | Low |

Preparation Methods

Starting Materials and Key Intermediates

- The pyrimidine core is often derived from commercially available 2,4-dichloropyrimidine.

- Selective amination at the 4-position is achieved using nucleophiles such as amines to yield 4-amino-2-chloropyrimidine intermediates.

- Subsequent substitution at the 2-position can be performed to introduce methyl groups or other substituents.

Selective Amination and Suzuki Coupling

- Suzuki coupling reactions are employed to functionalize the pyrimidine ring selectively at the 4-position, sparing the 2-chloro substituent.

- For example, coupling 2,4-dichloropyrimidine with arylboronic acids under palladium catalysis gives 4-substituted pyrimidines with the 2-chloro group intact, which can be further aminated or modified.

Synthesis of the Azetidine Moiety

Azetidine Ring Formation

- Azetidines are four-membered nitrogen-containing heterocycles typically synthesized via cyclization reactions.

- Common methods include nucleophilic substitution on haloalkyl amines or ring contraction of larger nitrogen heterocycles.

- Microwave-assisted one-pot syntheses and classical cyclization approaches using chloroacetyl derivatives and amines have been reported.

Functionalization of Azetidine

- The azetidine nitrogen can be alkylated or coupled with electrophilic pyrimidine intermediates.

- Protection/deprotection strategies may be used to control reactivity during multi-step syntheses.

Coupling Azetidine to Pyrimidine

Nucleophilic Substitution

- The 2-chloro substituent on the pyrimidine intermediate can be displaced by the azetidin-1-yl nucleophile under basic conditions.

- Typical bases include potassium carbonate or triethylamine, and solvents such as acetonitrile or dimethylformamide (DMF) are used.

- Elevated temperatures (60–80 °C) and prolonged reaction times (several hours) improve yields.

Example Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2,4-Dichloropyrimidine + methylamine (selective amination at 4-position) | 4-Amino-2-chloropyrimidine intermediate |

| 2 | Azetidine (or azetidin-1-yl derivative) + 4-amino-2-chloropyrimidine + K2CO3, MeCN, 60 °C, 3 h | Nucleophilic substitution at 2-position, yielding this compound |

This approach is supported by protocols involving nucleophilic aromatic substitution on pyrimidine chlorides with azetidine derivatives.

Alternative Synthetic Routes and Optimization

- Some methods involve initial formation of azetidinone derivatives followed by reduction to azetidine and coupling to pyrimidine scaffolds.

- Microwave-assisted synthesis can accelerate azetidine ring formation and improve yields.

- Protecting groups on the azetidine nitrogen or pyrimidine amino groups can be employed to enhance regioselectivity and minimize side reactions.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may also be applicable for forming C–N bonds between azetidine and pyrimidine rings, although less commonly reported for this specific compound.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 4-amino-2-chloropyrimidine + azetidine + base | K2CO3, MeCN, 60 °C, 3 h | Moderate to good (50–80%) | Direct substitution, straightforward |

| Suzuki coupling + amination | 2,4-dichloropyrimidine + boronic acid → 4-substituted pyrimidine → amination | Pd catalyst, base, Suzuki conditions | 46–75% for intermediates | Requires multiple steps, regioselective |

| Azetidinone ring formation + reduction | Cyclization of chloroacetyl derivatives + reduction to azetidine | Triethylamine, 1,4-dioxane, 5 °C to RT, 48 h | Variable | Useful for functionalized azetidines |

| Microwave-assisted one-pot synthesis | Cyclization under microwave irradiation | Microwave, solvent dependent | Improved yields, shorter times | Advanced method, less common |

Q & A

Q. What are the recommended synthetic routes for 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, starting with functionalized pyrimidine intermediates. For example, nucleophilic substitution at the C4 position of 6-methyl-2-phenylpyrimidin-4-amine derivatives with azetidine can yield the target compound . Optimization involves adjusting reaction temperature (e.g., 200°C for fusion reactions), solvent polarity, and stoichiometry of reagents like methylamine hydrochloride . Catalytic methods using transition metals (e.g., Pd for cross-coupling) may enhance regioselectivity .

Q. What analytical techniques are critical for characterizing the structure of this compound?

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., dihedral angles between pyrimidine and substituent rings) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl and azetidine groups) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Enzyme inhibition studies : Cholinesterase or lipoxygenase assays to evaluate mechanistic interactions .

- Cytotoxicity profiling : MTT assays on human cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling aid in understanding its interaction mechanisms with biological targets?

- Molecular docking : Predict binding affinities to enzymes (e.g., methionine aminopeptidase-1) using software like AutoDock .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time .

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .

Q. How should researchers address discrepancies in reported biological activity data?

- Replicate studies : Control variables like solvent purity, cell line viability, and assay protocols .

- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Meta-analysis : Compare data across structurally analogous pyrimidines to identify trends .

Q. What experimental designs are recommended for studying its stability and degradation pathways?

- Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products via HPLC-MS .

- Environmental fate analysis : Simulate abiotic/biotic transformations (e.g., hydrolysis, microbial metabolism) using OECD guidelines .

Q. What strategies can resolve ambiguities in stereochemical configuration?

Q. How can enantioselective synthesis be achieved for this compound?

Q. What methodologies are appropriate for evaluating in vitro and in vivo toxicity?

- OECD 423 acute toxicity testing : Dose rodents to determine LD .

- Genotoxicity assays : Ames test for mutagenicity and comet assay for DNA damage .

- ADME profiling : Track absorption, distribution, and metabolism using radiolabeled compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.